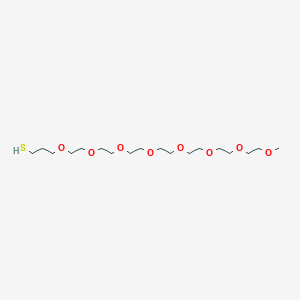
2,5,8,11,14,17,20,23-Octaoxahexacosane-26-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,8,11,14,17,20,23-Octaoxahexacosane-26-thiol is a chemical compound with a complex structure characterized by multiple ether linkages and a thiol group. This compound is part of the polyethylene glycol (PEG) family, which is known for its versatility in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14,17,20,23-Octaoxahexacosane-26-thiol typically involves the reaction of polyethylene glycol derivatives with thiol-containing reagents. One common method is the reaction of polyethylene glycol with thioacetic acid, followed by hydrolysis to yield the thiol group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,5,8,11,14,17,20,23-Octaoxahexacosane-26-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to break disulfide bonds back into thiol groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides.
Reduction: Free thiol groups.
Substitution: Thioethers or thioesters.
Wissenschaftliche Forschungsanwendungen
2,5,8,11,14,17,20,23-Octaoxahexacosane-26-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the modification of proteins and peptides, particularly in the formation of stable conjugates.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form stable linkages with therapeutic agents.
Industry: Applied in the production of specialized polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,5,8,11,14,17,20,23-Octaoxahexacosane-26-thiol involves its ability to form stable covalent bonds through its thiol group. This allows it to interact with various molecular targets, including proteins and other biomolecules, facilitating the formation of conjugates and complexes that can be used in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine: Similar structure but contains an amine group instead of a thiol group.
2,5,8,11,14,17,20,23-Octaoxapentacosan-25-oic acid: Contains a carboxylic acid group instead of a thiol group.
Uniqueness
2,5,8,11,14,17,20,23-Octaoxahexacosane-26-thiol is unique due to its thiol group, which provides distinct reactivity and functionality compared to its analogs. This makes it particularly valuable in applications requiring thiol-specific reactions, such as the formation of disulfide bonds or thiol-ene click chemistry.
Eigenschaften
Molekularformel |
C18H38O8S |
|---|---|
Molekulargewicht |
414.6 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propane-1-thiol |
InChI |
InChI=1S/C18H38O8S/c1-19-4-5-21-8-9-23-12-13-25-16-17-26-15-14-24-11-10-22-7-6-20-3-2-18-27/h27H,2-18H2,1H3 |
InChI-Schlüssel |
HAKBYRNHXWYOEH-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















